Ethyl 3-(3-aminophenyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a hydrochloride salt form of ethyl 3-(3-aminophenyl)propanoate, which is an ester derivative of 3-aminophenylpropanoic acid. This compound is typically found as a white to yellow solid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminophenyl)propanoate hydrochloride typically involves the esterification of 3-aminophenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Scheme:
-
Esterification:
- 3-aminophenylpropanoic acid + ethanol → ethyl 3-(3-aminophenyl)propanoate + water
- Catalyst: sulfuric acid
- Conditions: reflux
-
Formation of Hydrochloride Salt:
- Ethyl 3-(3-aminophenyl)propanoate + hydrochloric acid → this compound
- Conditions: room temperature
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The purification of the final product is achieved through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 3-(3-hydroxyphenyl)propanoate hydrochloride.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Ethyl 3-(3-aminophenyl)propanoate hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. The ester group can undergo hydrolysis to release the active 3-aminophenylpropanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 3-(3-aminophenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(4-aminophenyl)propanoate hydrochloride: Similar structure but with the amino group in the para position.
Ethyl 3-(3-aminophenyl)butanoate hydrochloride: Similar structure but with an additional carbon in the alkyl chain.
Ethyl 3-(3-hydroxyphenyl)propanoate hydrochloride: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: this compound is unique due to the presence of the amino group in the meta position, which can influence its reactivity and interaction with biological targets differently compared to its para or ortho analogs.
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,2,6-7,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMTTDXTUGRDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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